![molecular formula C10H12N2O5S B1664702 7-Aminocephalosporanic acid CAS No. 957-68-6](/img/structure/B1664702.png)
7-Aminocephalosporanic acid
Descripción general
Descripción
7-ACA is the core chemical structure for the synthesis of cephalosporin antibiotics and intermediates . It is a white or off-white crystalline powder . By chemically modifying the 7-ACA nucleus, many cephalosporin antibiotics can be synthesized .
Synthesis Analysis
7-ACA can be obtained from cephalosporin C (CPC) through chemoenzymatic hydrolysis . A recent approach involves using a transgenic in vivo method to express bacterial genes for cephalosporin C acylase (CCA) in the CPC producer Acremonium chrysogenum .Molecular Structure Analysis
The molecular formula of 7-ACA is C10H12N2O5S . The molecular weight is approximately 272.28 g/mol .Chemical Reactions Analysis
The pharmaceutical industry has developed various highly effective semi-synthetic cephalosporins by modifying the side chains of the core molecule 7-ACA . The 7-ACA nucleus is obtained in vitro from CPC by chemical or enzymatic processes .Physical And Chemical Properties Analysis
7-ACA is a solid at room temperature . Its melting point is approximately 300°C .Aplicaciones Científicas De Investigación
Synthesis of Cefotaxime
7-ACA serves as a starting material for synthesizing Cefotaxime , a third-generation cephalosporin antibiotic. The synthesis involves an acylation reaction with S-benzothiazol-2-yl (2-amino-4-thiazolyl) (methoxyimino)thioacetate (MAEM) in the presence of triethylamine .
Production of Cefpodoxime Proxetil
Another application is the production of Cefpodoxime Proxetil , which is also a third-generation cephalosporin antibiotic. It is synthesized via an intermediate form of Cefotaxime .
Biocatalytic Modification
7-ACA can undergo biocatalytic modification using D-amino acid oxidase (DAO) to generate glutaryl-7-aminocephalosporanic acid (GL-7-ACA) , which is an important intermediate in the production of various cephalosporins .
Comparative Acylation Studies
Researchers have conducted comparative studies on the acylation processes of 7-ACA and its derivatives to understand the efficiency and optimization of these processes for antibiotic synthesis .
Enhanced Fermentation Technology
Improved fermentation technology using producer microorganisms like Acremonium chrysogenum has led to increased productivity and cost reduction in the production of cephalosporin antibiotics, where 7-ACA plays a crucial role .
Mecanismo De Acción
Target of Action
7-Aminocephalosporanic acid (7-ACA) is a core compound used in the production of semi-synthetic cephalosporins, a class of β-lactam antibiotics . The primary targets of 7-ACA, like other β-lactam antibiotics, are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, and their inhibition leads to the disruption of cell wall construction .
Mode of Action
7-ACA, as a β-lactam antibiotic, works by mimicking the D-Ala-D-Ala terminal of the peptide chain of the bacterial cell wall. It binds to the active site of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis during bacterial cell wall biosynthesis . This inhibition disrupts the bacterial cell wall construction, leading to cell lysis and death .
Biochemical Pathways
The synthesis of 7-ACA involves the transformation of cephalosporin C (CPC), a natural secondary metabolite produced by the filamentous fungus Acremonium chrysogenum . This transformation can occur through a two-step or one-step enzymatic conversion process . The first enzyme modifies the 7-aminoadipyl side chain of CPC to generate glutaryl-7-aminocephalosporanic acid (GL-7-ACA). The second enzyme, GL-7-ACA acylase, converts GL-7-ACA to the final product, 7-ACA .
Pharmacokinetics
The pharmacokinetics of 7-ACA and its derivatives, the cephalosporins, vary widely. Factors such as lipophilicity and the presence of sulfur or oxygen atoms at specific positions can significantly affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The result of 7-ACA’s action is the inhibition of bacterial growth. By disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall, 7-ACA causes bacterial cell lysis and death . This makes 7-ACA and its derivatives effective in treating and preventing bacterial diseases caused by both gram-positive and gram-negative bacteria .
Action Environment
The action of 7-ACA can be influenced by various environmental factors. For instance, the pH of the environment can affect the predominant form of 7-ACA. At pH below 2.02, the predominant form of 7-ACA is cationic, while at pH above 4.42, it is anionic . Additionally, the production of 7-ACA from CPC can be influenced by factors such as incubation times, temperatures, and pH values .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHGZXNAXBPPDL-HZGVNTEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045342 | |
Record name | 7-Aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminocephalosporanic acid | |
CAS RN |
957-68-6 | |
Record name | 7-Aminocephalosporanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminocephalosporanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Aminocephalosporanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINOCEPHALOSPORANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XI67897RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using enzymes in 7-ACA production?
A1: Enzymatic processes offer several advantages over chemical methods, including milder reaction conditions, higher yields, and reduced environmental impact. [, ] For instance, using immobilized DAAO and GLA in a two-step process led to a 72% overall yield of 7-ACA from deacetyl cephalosporin C (DCPC). []
Q2: Are there efforts to further improve the enzymatic production of 7-ACA?
A2: Yes, researchers are actively exploring one-pot enzymatic processes using various enzyme combinations to simplify production and reduce costs. [] These approaches include using cephalosporin C acylase, modified forms of GLA, and combinations of DAAO and GLA, with or without catalase. []
Q3: Can γ-glutamyltranspeptidase (GGT) be used to produce 7-ACA?
A3: While not traditionally used, research has shown that GGT from Bacillus subtilis possesses inherent glutaryl-7-aminocephalosporanic acid acylase activity. [] This activity can be significantly enhanced through protein engineering, potentially offering an alternative route to 7-ACA production. []
Q4: How can the activity of enzymes involved in 7-ACA production be enhanced?
A4: Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are employed to enhance enzyme activity, stability, and substrate specificity. [, ] For example, modifying amino acid residues in GGT that interact with γ-glutamyl compounds or are located in the active center's peripheral region can increase its GL-7-ACA acylase activity. []
Q5: What is the role of immobilization in the enzymatic production of 7-ACA?
A5: Enzyme immobilization offers benefits like enhanced stability, reusability, and ease of separation from the reaction mixture. [, , ] Immobilized DAAO and GLA have demonstrated extended operational stability in the production of 7-ACA. [, ]
Q6: What is the molecular formula and weight of 7-ACA?
A6: The molecular formula of 7-ACA is C8H10N2O3S, and its molecular weight is 214.24 g/mol.
Q7: Is there a spectroscopic method to quantify 7-ACA?
A7: Yes, a colorimetric method has been developed for the determination of 7-ACA and related compounds. [] This method offers a reproducible way to quantify 7-ACA.
Q8: What is the agglomeration phenomenon of 7-ACA crystals, and how does it relate to the crystallization process?
A8: 7-ACA crystals produced using the acid method tend to agglomerate at pH values higher than 1.5, while those produced using the basic method do not. [] This difference is attributed to variations in surface characteristics, such as fractal dimension and wettability, resulting from the different crystallization processes. []
Q9: How does the pH of the solution affect the extraction of 7-ACA?
A9: The extraction of 7-ACA is influenced by the pH of the solution and the type of carrier used. [] Ion-pair extraction with secondary and tertiary amines shows a decrease in distribution coefficient with increasing pH, while ion exchange extraction with quaternary ammonium salts displays the opposite trend. []
Q10: How do cephalosporins, derived from 7-ACA, exert their antibacterial activity?
A10: Cephalosporins, like penicillins, function by inhibiting bacterial cell wall synthesis. [] They interfere with the transpeptidation reaction, preventing the cross-linking of peptidoglycans, essential components of the bacterial cell wall.
Q11: What are the advantages of semisynthetic cephalosporins over naturally occurring ones?
A11: Semisynthetic cephalosporins, derived from 7-ACA, often possess improved pharmacological properties compared to their natural counterparts. [, ] These enhancements may include a broader spectrum of activity, increased potency, improved pharmacokinetic properties, and enhanced stability against bacterial enzymes like beta-lactamases.
Q12: What are activated esters of 7-ACA, and why are they important?
A12: Activated esters of 7-ACA are derivatives designed to react readily with other molecules, enabling the synthesis of a wide array of cephalosporin antibiotics. [] These activated esters provide alternative and potentially more efficient routes to producing existing and novel cephalosporins. []
Q13: What are the challenges associated with the use of 7-ACA derivatives as antibiotics?
A13: The primary challenge is the emergence and spread of bacterial resistance to cephalosporin antibiotics. [, , ] This resistance can arise through various mechanisms, such as the production of β-lactamases, which inactivate cephalosporins by hydrolyzing their β-lactam ring. []
Q14: Is there any research on mitigating the resistance to 7-ACA derived antibiotics?
A14: Yes, research focuses on developing new cephalosporin analogs with improved stability against β-lactamases and exploring combination therapies with β-lactamase inhibitors. [, ]
Q15: What is the future direction of research on 7-ACA?
A15: Future research will likely focus on developing more efficient and sustainable production methods for 7-ACA, engineering enzymes with enhanced catalytic properties, and designing novel cephalosporin analogs with improved activity and reduced susceptibility to resistance mechanisms. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.